Methyl 2-(1-hydroxynaphthalen-2-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-hydroxynaphthalen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZIKGYUDYQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Significance Within the Naphthalene Chemical Space
The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structure in organic chemistry. nih.gov This arrangement allows for a variety of substitution patterns, leading to a vast number of derivatives with distinct chemical and physical properties. mdpi.com The position of substituents on the naphthalene ring can significantly influence the molecule's reactivity, polarity, and biological activity.
Hydroxynaphthalene derivatives, also known as naphthols, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be a key site for further chemical modifications. The introduction of an acetate (B1210297) group, as seen in Methyl 2-(1-hydroxynaphthalen-2-yl)acetate, further modifies the molecule's properties. The ester functionality can influence the compound's solubility and may be susceptible to hydrolysis, which can be a relevant factor in biological systems.
The specific substitution pattern of this compound, with a hydroxyl group at the 1-position and a methyl acetate group at the 2-position, creates a molecule with a distinct electronic and steric environment. This arrangement can influence its interaction with biological targets and its potential applications in various fields of research.
Table 1: Physicochemical Properties of Naphthol Isomers
| Property | 1-Naphthol (B170400) | 2-Naphthol (B1666908) |
|---|---|---|
| CAS Number | 90-15-3 | 135-19-3 |
| Molecular Formula | C₁₀H₈O | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol |
| Appearance | Colorless to white solid | White to yellowish crystalline solid |
| Melting Point | 94-96 °C | 121-123 °C |
| Boiling Point | 278-280 °C | 285-286 °C |
| Solubility | Soluble in alcohol, ether, benzene | Soluble in alcohol, ether, chloroform |
This table presents data for the parent hydroxynaphthalene structures to provide context for the derivatives.
Overview of Academic Research Trajectories for Substituted Naphthalene Acetates
Direct Synthetic Routes to this compound
A primary method for the direct synthesis of the target compound involves the functionalization of a C-H bond on the naphthalene ring, a modern and efficient approach in organic synthesis.
Copper-Catalyzed Chemo- and Ortho-selective C-H Bond Functionalization
A highly efficient method for synthesizing ortho-substituted phenol (B47542) and naphthol derivatives is the copper-catalyzed C-H bond functionalization. nih.govrsc.org This reaction utilizes unprotected naphthols and α-aryl-α-diazoesters to achieve a high degree of chemo- and site-selectivity under mild conditions. rsc.orgrsc.org For the synthesis of this compound, 1-naphthol (B170400) would be reacted with a suitable diazoacetate in the presence of a copper catalyst.
The mechanism of this transformation is influenced by the nature of the copper catalyst. Theoretical studies using density functional theory (DFT) have shown that CuCl and CuCl₂ operate through different pathways. nih.govnih.gov The CuCl-catalyzed reaction proceeds through a bimetallic carbene intermediate, which is key to its ortho-selectivity. nih.govnih.gov In contrast, CuCl₂ functions via a monometallic carbene. nih.gov A crucial factor in achieving ortho-selectivity is the formation of hydrogen bonds between the hydroxyl group of the naphthol and the chlorine atoms of the metal catalyst, which stabilizes the transition state. nih.gov This interaction effectively directs the functionalization to the C-H bond at the ortho position.
This method is advantageous due to its use of a cost-effective catalyst and its high selectivity, providing a direct route to diverse phenol derivatives. rsc.org
Table 1: Examples of Copper-Catalyzed C-H Functionalization of Naphthols
| Naphthol Reactant | Diazo Compound | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 1-Naphthol | Methyl phenyldiazoacetate | CuCl₂ | 1,2-Dichloroethane (B1671644) | 85 | Ortho |
| 1-Naphthol | Ethyl 4-methoxyphenyldiazoacetate | CuCl₂ | 1,2-Dichloroethane | 92 | Ortho |
| 2-Naphthol (B1666908) | Methyl phenyldiazoacetate | CuCl | Toluene | 78 | Ortho (C1) |
Related Synthetic Strategies for Hydroxynaphthyl Acetate Derivatives
Several other synthetic strategies can be employed to create the hydroxynaphthyl acetate scaffold or its precursors, each with distinct advantages and applications.
Friedel-Crafts Acylation Approaches on Naphthalene Precursors
Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring, including naphthalene and its derivatives. nih.gov To synthesize hydroxynaphthyl acetate precursors, a naphthalene derivative, such as a methoxynaphthalene, can be acylated. google.com The choice of solvent and reaction conditions significantly influences the regioselectivity of the acylation, determining whether the acyl group attaches to the α (C1) or β (C2) position. stackexchange.com
For instance, the acetylation of naphthalene with acetyl chloride and aluminum chloride in 1,2-dichloroethane can yield a mixture of α and β isomers, with the ratio changing depending on reactant concentrations and reaction time. stackexchange.comrsc.org Kinetic studies have shown that β-acetylation is first-order in the acylating reagent, while α-acetylation is second-order, indicating a duality of mechanism. rsc.org Steric hindrance can also play a role, with larger acylating agents favoring the less hindered β-position. stackexchange.com Following acylation, the methoxy (B1213986) group can be demethylated to yield the desired hydroxynaphthyl ketone, which can then be further modified to the acetate derivative.
Modified Mannich Reactions for α-Amino Acid Derivatives Containing Hydroxynaphthyl Moieties
The Mannich reaction is a three-component condensation that forms a C-C bond by reacting an active hydrogen compound, an aldehyde, and an amine. mdpi.comoarjbp.com A modified version of this reaction provides an efficient, one-pot synthesis of hydroxynaphthyl-substituted α-amino acid derivatives. thieme-connect.comresearchgate.net This approach involves reacting a naphthol (such as 1-naphthol or 2-naphthol), glyoxylic acid, and benzyl (B1604629) carbamate. thieme-connect.comresearchgate.net
This method is particularly useful for creating complex molecules with biological relevance. oarjbp.com The resulting hydroxynaphthyl-substituted glycine (B1666218) derivatives are structurally analogous to the target compound, featuring a functionalized side chain attached to the naphthol ring. thieme-connect.com A related multicomponent reaction, the Betti reaction, similarly condenses 2-naphthol, an aldehyde, and an amine (often an amino acid ester) to produce aminobenzylnaphthols. nih.gov
Table 2: One-Pot Synthesis of Hydroxynaphthyl Glycine Derivatives
| Naphthol | Aldehyde | Amine Source | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1-Naphthol | Glyoxylic acid | Benzyl carbamate | PTSA | 69 |
| 2-Naphthol | Glyoxylic acid | Benzyl carbamate | PTSA | 53 |
Multi-Component Reaction Sequences for Naphthol-Based Compounds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. fardapaper.irresearchgate.net Naphthols, particularly 2-naphthol, are valuable starting materials in MCRs due to their multiple reactive sites. fardapaper.irnih.gov These reactions allow for the rapid construction of diverse and complex heterocyclic scaffolds, such as xanthenes, chromenes, and oxazines, from simple precursors. fardapaper.irresearchgate.net
The electron-rich nature of the naphthol ring makes it an excellent nucleophile, readily participating in condensations with aldehydes and other electrophiles. fardapaper.ir For example, the condensation of 2-naphthol with aldehydes is a key step in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. fardapaper.ir Similarly, one-pot reactions involving 2-naphthol, aldehydes, and amides or ureas lead to the formation of amidoalkyl naphthols. mdpi.com These MCRs are prized for their atom economy, reduced waste, and ability to generate molecular diversity efficiently. rsc.org
Stereoselective Approaches in the Synthesis of Chiral Naphthalene Acetate Analogs
The synthesis of chiral naphthalene acetate analogs, where the carbon atom bearing the acetate group is a stereocenter, requires precise control over the three-dimensional arrangement of atoms. Stereoselective synthesis is crucial for accessing enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry and materials science. Various catalytic asymmetric methods have been developed for related naphthalene scaffolds, providing a framework for the potential synthesis of chiral derivatives of this compound. These approaches predominantly rely on the use of chiral catalysts, including metal-ligand complexes, organocatalysts, and biocatalysts.
One prominent strategy involves the use of chiral metal complexes. Axially chiral biaryl ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and 1,1′-bi-2-naphthol (BINOL) derivatives, have been widely employed in asymmetric catalysis. nih.gov These C₂ symmetric ligands coordinate to a metal center, creating a defined chiral environment that can direct the stereochemical outcome of a reaction with high fidelity. nih.gov For instance, nickel(II)-catalyzed asymmetric reactions, such as the Diels-Alder reaction between isobenzofurans and unsaturated N-acyl pyrazoles, have been used to construct axially chiral naphthalene derivatives with excellent enantioselectivities. chemistryviews.org Similarly, gold-catalyzed intramolecular hydroarylation reactions employing α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)-derived phosphonite ligands have proven effective in the enantioselective synthesis of helicenes, demonstrating the power of chiral ligands in controlling stereochemistry in reactions forming complex aromatic systems. nih.gov
Organocatalysis offers a metal-free alternative for stereoselective transformations. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for various asymmetric reactions. An example is the asymmetric [4+2] cycloaddition of 1-((2-aryl)vinyl)naphthalen-2-ols with ortho-quinone methides, which proceeds with excellent yields and stereoselectivities (up to >99% ee) to furnish chiral chromanes. rsc.org Another approach is the enantioselective hydroxylative dearomatization of 2-naphthols using a N,N′-dioxide–scandium(III) complex, which provides access to chiral ortho-quinols in high yields and enantiomeric ratios. rsc.org These methods highlight the potential of organocatalysis and organometallic catalysis in creating stereocenters on the naphthalene ring system.
Biocatalysis, utilizing enzymes or whole organisms, represents another powerful tool for stereoselective synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, have been developed as catalysts for reactions like the stereoselective cyclopropanation of olefins, achieving exceptional levels of diastereo- and enantioselectivity (up to 99.9% de and 99.9% ee). nih.gov While not directly applied to naphthalene acetates, this approach demonstrates the potential for developing bespoke biocatalysts for the asymmetric synthesis of specific target molecules.
Below is a summary of representative stereoselective methods applicable to naphthalene derivatives.
| Catalytic System | Reaction Type | Substrate Type | Stereoselectivity (ee/er) | Ref. |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | 1-((2-Aryl)vinyl)naphthalen-2-ols | >99% ee | rsc.org |
| Ni(II)-Chiral Ligand | Diels-Alder | Isobenzofurans | 92% ee | chemistryviews.org |
| N,N′-Dioxide–Sc(III) | Hydroxylative Dearomatization | 2-Naphthols | up to 95:5 er | rsc.org |
| Au(I)-TADDOL Ligand | Intramolecular Hydroarylation | Dialkynes | up to >99% ee | nih.gov |
| Engineered Myoglobin | Cyclopropanation | Styrene derivatives | 99.9% ee | nih.gov |
| Silver-Chiral Ligand | Aza-electrophilic Dearomatization | Vinylnaphthalenes | up to 99:1 er | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound and its analogs is a critical aspect of synthetic chemistry, necessitating the careful optimization of reaction conditions. Key parameters that influence the outcome of a synthesis include the choice of solvent, temperature, reaction time, catalyst, and the stoichiometry of reagents. A systematic approach to optimizing these variables can lead to significant improvements in efficiency, cost-effectiveness, and environmental impact. nih.govscielo.br
The selection of an appropriate solvent is crucial, as it can affect reactant solubility, reaction rates, and even selectivity. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, a study found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br
Reaction time is intrinsically linked to temperature and conversion. Insufficient reaction time leads to incomplete conversion of starting materials, while excessively long times can result in product degradation or the formation of side products. scielo.br Optimization studies on the synthesis of dihydrobenzofuran neolignans demonstrated that the reaction time could be reduced from 20 hours to 4 hours by using acetonitrile as the solvent, without a significant loss in conversion or selectivity. scielo.br
For catalyzed reactions, the choice of catalyst and its loading are paramount. In a rhodium-catalyzed oxidative ligand transfer, it was noted that tuning the steric and electronic properties of the catalyst substantially impacts the efficiency of the process. acs.org Similarly, in the silver(I)-promoted oxidative coupling, silver(I) oxide was identified as the most efficient oxidant among several silver(I) reagents tested. scielo.br The concentration of the catalyst must also be optimized to ensure a high reaction rate without incurring unnecessary cost or causing issues with downstream purification.
Systematic methodologies, such as the Box-Behnken experimental design, can be employed to efficiently explore the effects of multiple variables simultaneously. This statistical approach was used to optimize the enzymatic esterification of 5-hydroxymethylfurfural, evaluating the impact of temperature, substrate concentration, and biocatalyst activity to find the conditions that maximized conversion. mdpi.com Such automated and systematic optimization techniques can accelerate the development of robust and high-yielding synthetic processes. nih.gov
The following table summarizes the impact of varying reaction conditions on yield and selectivity for related synthetic transformations.
| Parameter Varied | System/Reaction | Observation | Ref. |
| Solvent | Silver(I)-promoted oxidative coupling | Acetonitrile provided a better balance of conversion and selectivity over benzene or dichloromethane. | scielo.br |
| Temperature | Debus condensation for imidazole (B134444) synthesis | Lower temperature (0-5 °C) resulted in a higher conversion rate compared to room temperature. | researchgate.net |
| Reaction Time | Silver(I)-promoted oxidative coupling | Time was reduced from 20 h to 4 h in an optimized solvent system without significant loss of yield. | scielo.br |
| Oxidant/Catalyst | Oxidative coupling of methyl p-coumarate | Silver(I) oxide (0.5 equiv.) was found to be the most efficient among various silver(I) reagents. | scielo.br |
| Stoichiometry | Rh-catalyzed oxidative ligand transfer | Adjusting the stoichiometry between reactants improved the overall reaction outcome. | acs.org |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 1 Hydroxynaphthalen 2 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. numberanalytics.com Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of Methyl 2-(1-hydroxynaphthalen-2-yl)acetate can be achieved.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The spectrum is characterized by distinct signals for the hydroxyl, aromatic, methylene (B1212753), and methyl protons.
The hydroxyl proton (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The six protons of the naphthalene (B1677914) ring system appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the hydroxyl and acetate (B1210297) substituents. The methylene protons (-CH₂-) adjacent to the naphthalene ring give rise to a singlet, as they have no neighboring protons to couple with. The three protons of the methyl ester group (-OCH₃) also appear as a sharp singlet, typically in the upfield region of the spectrum. rsc.org
The multiplicity of the signals (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule, while the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons. libretexts.org For instance, the interaction between adjacent aromatic protons would result in doublets or multiplets. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 5.0 - 9.0 | broad singlet | - |
| Naphthalene H | 7.0 - 8.5 | multiplet | N/A |
| -CH₂- | ~3.9 | singlet | - |
| -OCH₃ | ~3.7 | singlet | - |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. libretexts.orgopenstax.org In this compound, thirteen distinct signals are expected, corresponding to the thirteen carbon atoms in the molecule.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 170-185 ppm. libretexts.org The ten carbons of the naphthalene ring absorb in the aromatic region (110-150 ppm). The carbon bearing the hydroxyl group (C-OH) will be shifted further downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom. docbrown.info The aliphatic carbons, namely the methylene carbon (-CH₂-) and the methyl carbon (-OCH₃), appear at the high-field end of the spectrum. The methyl carbon is generally found around 50-60 ppm, while the methylene carbon appears at a slightly higher chemical shift. pdx.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| C-OH (aromatic) | 150 - 155 |
| C (aromatic quaternary) | 125 - 135 |
| CH (aromatic) | 110 - 130 |
| -OCH₃ | 50 - 55 |
| -CH₂- | 35 - 45 |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity within the aromatic system. Cross-peaks would appear between signals of protons that are spin-spin coupled. usask.ca
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com This allows for the direct assignment of each protonated carbon. For example, the proton signal for the -CH₂- group would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduresearchgate.net For instance, the protons of the -OCH₃ group would show a correlation to the ester carbonyl carbon (a three-bond correlation). Similarly, the methylene (-CH₂-) protons would show correlations to several carbons in the naphthalene ring and to the carbonyl carbon, definitively establishing the position of the acetate side chain. youtube.commdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing characteristic information about the functional groups present.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. bldpharm.com
A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is indicative of hydrogen bonding. vscht.cz The C-H stretching vibrations of the aromatic naphthalene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups are observed just below 3000 cm⁻¹. vscht.cz
One of the most intense and easily identifiable peaks is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester and phenol (B47542) groups will produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. docbrown.info
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenol -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic -CH₂, -CH₃ | C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong |
| Ester/Phenol C-O | C-O Stretch | 1300 - 1000 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring system, often appearing as a strong band around 1600 cm⁻¹. The symmetric stretching of the C-C bonds within the ring would also be prominent. While the polar C=O and O-H groups are strong in the IR spectrum, they are typically weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes would also be observable. pdx.edu Analysis of the Raman spectrum of a similar compound, methyl naphthalene-1-acetate, confirms that aromatic ring vibrations are a dominant feature. chemicalbook.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions and photophysical properties of molecules. For hydroxynaphthalene derivatives, these techniques reveal how the naphthalene core, hydroxyl, and acetate substituents influence their interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from the ground state to higher energy states. The UV-Vis spectrum of a naphthalene derivative is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The spectrum of this compound is expected to show characteristic absorptions influenced by the 1-hydroxy and 2-acetate (B119210) substituents on the naphthalene ring.
Naphthalene itself exhibits strong absorption bands, and the addition of functional groups like hydroxyl (-OH) and methyl acetate (-CH₂COOCH₃) modifies the positions and intensities of these bands. The hydroxyl group, acting as an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima (λmax) due to the donation of its lone pair of electrons to the aromatic π-system.
While specific spectral data for this compound is not widely published, analysis of related naphthalene derivatives provides a basis for understanding its electronic absorption properties. For instance, studies on other substituted naphthalenes show distinct absorption peaks that are sensitive to substitution patterns and solvent polarity. mu-varna.bgmu-varna.bg The absorption spectrum of 1-naphthol (B170400), a closely related precursor, shows characteristic peaks that are modulated in the final acetate compound.
Table 1: Representative UV-Vis Absorption Data for Naphthalene Chromophores
| Compound/Chromophore | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| Naphthalene | Ethanol | 221 nm, 275 nm, 312 nm |
| 1-Naphthol | Ethanol | ~229 nm, ~290 nm, ~324 nm |
Note: The data in this table is representative of the chromophore class and may not correspond to the exact title compound.
Fluorescence Studies of Hydroxynaphthalene Acetate Chromophores
Fluorescence spectroscopy is a powerful tool for studying the emission properties of molecules after they have been excited by absorbing light. bachem.com Hydroxynaphthalene derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and local environment.
The hydroxynaphthalene acetate chromophore absorbs light, promoting an electron to an excited state (S1). It then relaxes back to the ground state (S0) by emitting a photon. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. bachem.com
The fluorescence of these compounds can be influenced by several factors:
Excited State Intramolecular Proton Transfer (ESIPT): In molecules containing a hydroxyl group positioned near a carbonyl or other proton-accepting group, a proton can be transferred from the hydroxyl to the acceptor in the excited state. rsc.org This process can lead to the observation of a large Stokes-shifted emission from the resulting keto tautomer. For this compound, the proximity of the hydroxyl group to the ester carbonyl could potentially facilitate ESIPT, although this would depend on the rotational conformation of the acetate side chain.
Solvent Effects: The polarity of the solvent can significantly affect the fluorescence emission wavelength and quantum yield. Polar solvents can stabilize the excited state, often leading to a red shift in the emission spectrum.
pH Sensitivity: The hydroxyl group on the naphthalene ring is phenolic and thus pH-sensitive. Deprotonation at basic pH values alters the electronic structure of the chromophore, leading to significant changes in fluorescence. nih.gov
Studies on related 1-hydroxynaphthalene derivatives show emission maxima that vary based on substitution. For example, some derivatives exhibit fluorescence peaks around 462 nm, which can be significantly enhanced or shifted upon interaction with other molecules or ions. nih.gov The fluorescence of 1-aminonaphthalene, another substituted naphthalene, has been extensively studied, revealing how substituents dramatically alter the electronic properties of the naphthalene core. researchgate.net
Table 2: Representative Fluorescence Emission Data for Naphthalene Fluorophores
| Compound/Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |
|---|---|---|---|
| 1-Hydroxy-2-naphthaldehyde | ~377 nm (origin) | Dual emission possible | Exhibits ESIPT rsc.org |
| Naphthalimide-piperazine derivative | 410 nm | ~525 nm | pH-sensitive PET sensor nih.gov |
Note: The data in this table is for related fluorophoric systems to illustrate general principles.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₃H₁₂O₃), the expected monoisotopic mass is approximately 216.0786 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 216. The subsequent fragmentation pattern provides a roadmap to the molecule's structure. Key fragmentation pathways for this molecule are predicted based on the functional groups present: an ester, a phenolic hydroxyl group, and a stable aromatic naphthalene core. libretexts.orgmiamioh.edu
Predicted fragmentation patterns include:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent fragment ion at m/z 185 [M - 31]⁺. This acylium ion is resonance-stabilized.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the naphthalene ring and the acetate side chain can result in the loss of the entire methyl acetate group as a radical, leading to a fragment at m/z 157 [M - 59]⁺.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility in esters with longer alkyl chains. However, for the methyl ester, this is not a primary pathway.
Loss of carbon monoxide (CO): Following initial fragmentations, subsequent loss of carbon monoxide (28 Da) from acylium ions is a common process. For example, the fragment at m/z 185 could lose CO to give a fragment at m/z 157.
The stable naphthalene ring itself is often resistant to fragmentation and may appear as a major ion in the lower mass region of the spectrum. libretexts.org Analysis of related compounds, such as N-acetylated hydroxynaphthalen derivatives, has shown molecular ion peaks consistent with their proposed structures, confirming the utility of MS in structural verification. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |
|---|---|---|
| 216 | [C₁₃H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - OCH₃]⁺ | •OCH₃ (Methoxy radical) |
| 157 | [M - COOCH₃]⁺ | •COOCH₃ (Carbomethoxy radical) |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with acceptor atoms, most likely the carbonyl oxygen of the ester group on an adjacent molecule. This would lead to the formation of chains or dimeric motifs in the crystal lattice.
π-π Stacking: The planar naphthalene rings are prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions play a crucial role in stabilizing the crystal packing.
Molecular Conformation: XRD would reveal the dihedral angle between the plane of the naphthalene ring and the acetate substituent, as well as the planarity of the naphthalene system itself.
In the crystal structure of a related compound, N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, molecules are linked into chains by O—H···O hydrogen bonds, and the crystal structure is further stabilized by π-π interactions between the aromatic rings. nih.gov A similar arrangement would be anticipated for this compound.
Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Analogs
This compound is an achiral molecule. However, chiral analogs can be synthesized, for example, by introducing a stereocenter on the acetate side chain (e.g., Methyl 2-(1-hydroxynaphthalen-2-yl)propanoate). For such chiral molecules, chiroptical spectroscopy is essential for determining their absolute configuration and studying their conformational properties in solution. nih.gov
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The primary methods include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative bands, is highly sensitive to the stereochemistry of the molecule and is often used to assign the absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analog of ECD, measuring the differential absorption of circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry of the entire molecule.
The determination of the absolute configuration of chiral drugs and molecules is a critical application of these techniques in pharmaceutical and academic research. nih.gov For a chiral analog of this compound, the naphthalene chromophore would dominate the ECD spectrum. The sign and intensity of the Cotton effects would be directly related to the spatial arrangement of the substituents around the stereocenter and their interaction with the electronic transitions of the naphthalene ring.
Computational and Theoretical Investigations of Methyl 2 1 Hydroxynaphthalen 2 Yl Acetate
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to determine optimized molecular geometries, conformational landscapes, and various electronic properties.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like Methyl 2-(1-hydroxynaphthalen-2-yl)acetate, which has rotatable bonds (e.g., around the acetate (B1210297) group), a conformational analysis would be necessary. This involves systematically rotating these bonds to identify different conformers and calculating their relative energies to determine the most stable conformations. However, specific published data detailing the optimized bond lengths, bond angles, and dihedral angles for the global minimum energy structure of this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, methods like Gauge-Independent Atomic Orbital (GIAO) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnrel.govnih.govmdpi.com These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. Similarly, calculations of vibrational frequencies can predict the compound's infrared (IR) and Raman spectra, providing insights into its functional groups and bonding characteristics. A search for specific, published DFT-predicted NMR chemical shifts or vibrational frequencies for this compound did not yield any dedicated studies.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com This analysis helps in understanding the molecule's kinetic stability and its potential role in chemical reactions. While FMO analysis is a standard computational procedure, a specific study detailing the HOMO-LUMO energies and the resulting energy gap for this compound has not been found in the surveyed literature.
Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.netnih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface, using a color scale to indicate different potential values. MEP maps are highly effective for identifying sites susceptible to electrophilic and nucleophilic attack.
Typically, regions with negative electrostatic potential (colored red or yellow) are rich in electrons and are prone to attack by electrophiles. Conversely, regions with positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. nih.govresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, identifying them as potential sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would likely show a positive potential, marking it as a site for nucleophilic interaction. Despite its utility, no specific MEP map for this compound has been published.
Theoretical Studies of Tautomeric Forms and Their Relative Stabilities
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. Hydroxynaphthalenes can exhibit keto-enol tautomerism. This compound exists predominantly in the enol (hydroxy) form but could potentially tautomerize to a keto form.
Theoretical calculations, often using DFT, are employed to investigate the relative stabilities of different tautomers. nih.govnih.gov By calculating the Gibbs free energies of each tautomeric form, researchers can predict their equilibrium populations. The energy barrier for the interconversion can also be calculated by locating the transition state structure. Such studies provide fundamental insights into the chemical behavior of the molecule in different environments. However, a specific computational study quantifying the relative energies and stability of the tautomeric forms of this compound is not present in the available literature. researchgate.net
Molecular Docking Simulations for Insights into Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. plos.org This method is central to drug discovery and molecular biology for understanding intermolecular interactions.
In a hypothetical docking study, this compound would be treated as a "ligand" and placed into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results provide insights into the binding affinity and mode of interaction, suggesting potential biological targets for the compound. While docking studies have been performed on various other hydroxynaphthalene derivatives to explore their therapeutic potential, specific molecular docking simulations for this compound are not documented in the searched scientific databases. nih.govresearchgate.netnih.govmdpi.com
Derivatization Strategies and Functionalization of Methyl 2 1 Hydroxynaphthalen 2 Yl Acetate
Esterification and Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the C1 position of the naphthalene (B1677914) ring is a prime site for derivatization through esterification and etherification reactions. These modifications can alter the molecule's polarity, solubility, and hydrogen-bonding capabilities.
Esterification: The hydroxyl group can be readily converted into an ester by reacting it with various acylating agents. A common method involves the use of an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction transforms the phenolic hydroxyl into an acetate (B1210297) or other ester derivative, effectively protecting the hydroxyl group or introducing a new functional moiety.
Etherification: The synthesis of ethers from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride (NaH), to form a nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. This strategy is highly effective for introducing a variety of alkyl or aryl groups.
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Phenolic Ester |
| Esterification | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenolic Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Phenolic Ether |
Chemical Modification of the Acetate Side Chain
The methyl ester of the acetate side chain at the C2 position offers another avenue for structural modification. Key reactions include hydrolysis, amidation, transesterification, and reduction.
Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 2-(1-hydroxynaphthalen-2-yl)acetic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation.
Amidation: The ester can be converted directly to an amide by heating it with a primary or secondary amine, although this reaction can be slow. A more efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting the acyl chloride with an amine to form the desired amide.
Reduction: The ester functional group can be reduced to a primary alcohol, yielding 2-(1-hydroxynaphthalen-2-yl)ethanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄).
Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group, yielding a new ester derivative.
Introduction of Substituents onto the Naphthalene Ring System
The naphthalene ring itself is an electron-rich aromatic system, and the presence of the powerful activating hydroxyl group makes it highly susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group is a strong ortho, para-director. Since the ortho position (C2) is already substituted, electrophilic attack is strongly directed to the para position (C4).
Common EAS reactions applicable to this system include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at the C4 position can be achieved using reagents like bromine (Br₂) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group (-NO₂) onto the ring, typically at the C4 position, is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scitepress.org
Friedel-Crafts Reactions: Alkylation or acylation of the naphthalene ring can be performed, though the strong activating nature of the hydroxyl group can lead to multiple substitutions or side reactions. These reactions introduce alkyl or acyl groups onto the ring, usually at the C4 position. acs.orgnih.govresearchgate.netacs.orgrsc.org
Formylation: An aldehyde group (-CHO) can be introduced onto the ring using methods like the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netwikipedia.orgorganic-chemistry.org This formylated derivative is a key intermediate for synthesizing other derivatives, such as Schiff bases.
| Reaction | Reagent(s) | Position of Substitution | Resulting Group |
| Bromination | Br₂ in a suitable solvent | C4 | -Br |
| Nitration | HNO₃ / H₂SO₄ | C4 | -NO₂ |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C4 | -COR |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 | -CHO |
Chiral Derivatization for Enantiomeric Purity Assessment
While Methyl 2-(1-hydroxynaphthalen-2-yl)acetate is itself achiral, it can be used to synthesize chiral derivatives whose enantiomeric purity is of interest. One prominent method is the Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine. rsc.orgnih.govresearchgate.netrsc.org When a chiral amine is used in this reaction with a 1-naphthol (B170400) derivative, two diastereomeric products can be formed. rsc.org
These diastereomers possess different physical properties and can be separated or quantified using standard chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.orgglobethesis.comsigmaaldrich.com The ratio of the diastereomers directly reflects the enantiomeric purity of the chiral amine used and the stereoselectivity of the reaction.
Alternatively, chiral binaphthol derivatives can act as chiral solvating agents (CSAs). researchgate.netresearchgate.net When a chiral derivative of the target compound is mixed with a CSA, diastereomeric complexes are formed in solution. These complexes can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of enantiomeric excess.
Formation of Schiff Base Derivatives and Related Imines
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond. While the parent molecule cannot directly form a Schiff base, it can be readily converted into an intermediate that can. A common strategy involves the formylation of the naphthalene ring, typically at the C4 position, via the Vilsmeier-Haack reaction to introduce an aldehyde group. researchgate.netwikipedia.org This aldehyde derivative can then undergo a condensation reaction with a primary amine (aromatic or aliphatic) to form the corresponding Schiff base. nih.govrsc.orgresearchgate.netnih.gov
A related class of compounds, aminoalkyl naphthols, can be synthesized through one-pot multicomponent reactions like the Mannich or Betti reaction. mdpi.comnih.gov These reactions combine the naphthol, an aldehyde, and an amine to directly install an aminoalkyl group onto the naphthalene ring, typically at an activated position. rsc.orgnih.govresearchgate.net
| Reaction Pathway | Intermediate Step | Final Reaction | Product |
| Schiff Base Formation | Vilsmeier-Haack Formylation (adds -CHO group) | Condensation with R-NH₂ | Imine/Schiff Base |
| Aminoalkyl Naphthol Formation | N/A (One-pot reaction) | Mannich or Betti Reaction | Aminoalkyl Naphthol |
Complexation with Metal Ions and Coordination Chemistry Studies
Derivatives of this compound, particularly Schiff bases, are excellent ligands for forming coordination complexes with a variety of metal ions. The phenolic oxygen and the imine nitrogen of a Schiff base derivative can act as a bidentate chelate, binding to a central metal ion. rsc.orgresearchgate.net
For example, a Schiff base synthesized from a C4-formylated derivative of the title compound and an amine could coordinate with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). rsc.orgresearchgate.net The coordination typically involves the deprotonated phenolic oxygen and the lone pair of electrons on the imine nitrogen, forming a stable chelate ring. The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and as models for biological systems. researchgate.netrsc.orgnih.gov
Applications of Methyl 2 1 Hydroxynaphthalen 2 Yl Acetate and Its Derivatives in Organic Synthesis and Chemical Sciences
Building Blocks in the Synthesis of Complex Organic Architectures
The structural framework of Methyl 2-(1-hydroxynaphthalen-2-yl)acetate, featuring a polycyclic aromatic system and reactive functional handles, positions it as an ideal starting material for the synthesis of intricate organic molecules, including biologically active natural products. One notable class of complex molecules that can be accessed from naphthalene-based precursors are the arylnaphthalene lignans. nih.govmdpi.comrsc.orgfrontiersin.org These natural products exhibit a wide range of biological activities and are characterized by a core structure in which a phenyl group is attached to a naphthalene (B1677914) ring, which itself is part of a lactone system.
The synthesis of such complex structures often involves multi-step sequences that require versatile building blocks amenable to various chemical transformations. While direct synthesis from this compound is not extensively documented in dedicated studies, its inherent functionalities allow for its logical inclusion in retrosynthetic analyses of arylnaphthalene lignans. For instance, the methyl acetate (B1210297) group can be elaborated into the lactone ring characteristic of these lignans, while the naphthalene core provides the foundational scaffold. Methodologies such as the Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling are pivotal in constructing the arylnaphthalene framework, and a precursor like this compound can be tailored to participate in these key reactions. mdpi.com
The following table outlines a plausible synthetic strategy for utilizing a derivative of this compound in the construction of an arylnaphthalene lignan (B3055560) core.
| Reaction Step | Description | Key Transformation | Potential Reagents |
| 1. Functional Group Interconversion | Conversion of the methyl acetate to a more reactive functional group. | Ester reduction to an alcohol, followed by oxidation to an aldehyde. | LiAlH4, PCC |
| 2. Carbon Chain Extension | Introduction of the remaining atoms for the lactone ring. | Wittig reaction or Horner-Wadsworth-Emmons olefination. | Phosphonium ylide or phosphonate (B1237965) ester |
| 3. Aryl Coupling | Attachment of the pendant aryl group to the naphthalene core. | Suzuki-Miyaura cross-coupling. | Arylboronic acid, Pd catalyst, base |
| 4. Lactonization | Formation of the characteristic lactone ring. | Intramolecular cyclization. | Acid or base catalysis |
This strategic approach highlights the potential of this compound as a foundational element in the synthesis of complex and biologically relevant molecules.
Precursors for Diverse Heterocyclic Compounds (e.g., Chromenones, Isoxazoles, Oxazines)
The reactivity of the hydroxyl and activated methylene (B1212753) groups in this compound and its derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other functional materials.
Chromenones: Naphthochromenones, which are polycyclic analogues of chromones, are an important class of heterocyclic compounds. The synthesis of chromones typically proceeds through the cyclization of 1-(o-hydroxyaryl)-1,3-diketones. nih.govbohrium.com this compound can be envisioned as a precursor to the requisite diketone through a Claisen condensation with an appropriate ester, followed by acid-catalyzed cyclization and dehydration to furnish the naphthochromenone ring system.
Isoxazoles: Naphthoisoxazoles, which are isoxazoles fused to a naphthalene ring, can be synthesized from 1-hydroxynaphthalene derivatives. mdpi.com A common route to isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. youtube.comnih.govorganic-chemistry.org The synthesis of naphtho[1,2-d]isoxazoles has been reported from precursors derived from 2-hydroxynaphthaldehyde oxime. researchgate.net A plausible pathway from this compound would involve its conversion to a suitable naphthaldehyde oxime, which can then undergo oxidative cyclization to form the isoxazole (B147169) ring.
Oxazines: Naphthoxazines are another class of heterocycles that can be prepared from naphthalene-based precursors. researchgate.netsciresliterature.orgnih.gov For instance, naphtho[1,2-e] nih.govnih.govoxazines can be synthesized via a one-pot, three-component reaction of a β-naphthol derivative, an aldehyde, and a primary amine. nih.gov this compound can be readily converted to the corresponding β-naphthol derivative, making it a suitable starting material for this transformation.
The following table summarizes the key heterocyclic systems that can be derived from this compound and the general synthetic strategies.
| Heterocycle | Key Precursor from this compound | General Synthetic Method |
| Naphthochromenone | 1-(1-Hydroxynaphthalen-2-yl)-1,3-dione derivative | Claisen condensation followed by acid-catalyzed cyclization |
| Naphthoisoxazole | 2-Formyl-1-naphthol oxime derivative | 1,3-Dipolar cycloaddition of an in-situ generated nitrile oxide |
| Naphthoxazine | 2-Substituted-1-naphthol derivative | Three-component condensation with an aldehyde and an amine |
Development of Specialized Chemical Probes and Ligands
The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent chemical probes for the detection of various analytes. nih.govresearchgate.netfigshare.com The 1-hydroxynaphthalene scaffold, present in this compound, is particularly useful in this regard. The hydroxyl group can act as a recognition site or be modified to modulate the fluorescence properties of the molecule upon interaction with a target species. acs.orgijsr.net
For instance, fluorescent probes based on 1-hydroxy-2,4-diformylnaphthalene have been developed for the selective detection of sulfite (B76179) and bisulfite ions. acs.org While not a direct application of this compound, this demonstrates the potential of the 1-hydroxynaphthalene core in the design of sensitive and selective chemosensors. The ester functionality of this compound could be readily modified to introduce other recognition elements or to tune the photophysical properties of the resulting probe.
In addition to fluorescent probes, the structural features of this compound make it an attractive scaffold for the development of ligands for metal complexes. ijsr.netresearchgate.netmdpi.comresearchgate.net The hydroxyl group and the carbonyl oxygen of the ester can act as coordination sites for metal ions. By modifying the ester group or introducing other donor atoms, multidentate ligands can be synthesized, leading to the formation of stable metal complexes with interesting catalytic or material properties.
The following table provides examples of how the this compound scaffold can be adapted for the development of chemical probes and ligands.
| Application | Scaffold Modification | Target Analyte/Metal | Detection/Coordination Principle |
| Fluorescent Probe | Introduction of a recognition moiety at the 4-position of the naphthalene ring. | Anions (e.g., sulfite) | Modulation of intramolecular charge transfer (ICT) upon binding. |
| Metal Ligand | Conversion of the methyl ester to a carboxylic acid or an amide. | Transition metals (e.g., Cu(II), Ni(II)) | Chelation through the hydroxyl and carbonyl/amide oxygen atoms. |
Photochemistry Applications (e.g., Components of Photoremovable Protecting Groups)
Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of the active molecule. nih.govresearchgate.netnih.govrsc.org This technology has found widespread applications in chemistry, biology, and materials science. Naphthalene derivatives have been explored as components of PPGs due to their favorable photochemical properties.
A notable example is the (3-hydroxynaphthalen-2-yl)methyl (NQMP) group, which has been identified as a photoremovable protecting group. acs.org This scaffold is structurally analogous to a derivative of this compound. The mechanism of photorelease for such systems typically involves the absorption of a photon, leading to an excited state that undergoes a chemical transformation to release the protected substrate and a harmless byproduct.
The advantages of using naphthalene-based PPGs include their tunable absorption wavelengths, which can be shifted to the near-UV or visible region to avoid photodamage to biological samples, and their generally high quantum yields of photorelease. nih.gov
The following table summarizes the key features of a naphthalene-based photoremovable protecting group derived from a structure similar to this compound.
| Feature | Description |
| Chromophore | (3-Hydroxynaphthalen-2-yl)methyl |
| Abbreviation | NQMP |
| Activation Wavelength | Typically in the UV-A region (320-400 nm) |
| Mechanism of Release | Photoinduced heterolytic cleavage |
| Protected Functionalities | Carboxylic acids, phosphates, alcohols |
| Advantages | High quantum yield, clean photoreaction, tunable photophysical properties |
The potential to derive photochemically active compounds from this compound underscores its utility in the development of advanced tools for spatiotemporal control of chemical and biological processes.
Mechanistic Insights into Biological Activities of Methyl 2 1 Hydroxynaphthalen 2 Yl Acetate Analogs
Mechanisms of Antimicrobial Action, including Cell Membrane Disruption
The antimicrobial efficacy of hydroxynaphthalene derivatives is significantly attributed to their ability to compromise the integrity of microbial cell membranes. nih.gov Analogs such as 2-hydroxynaphthalene-1-carboxanilides have demonstrated notable antibacterial and antimycobacterial activities. nih.gov The mechanism of action for related naphthoquinone compounds involves inducing physiological damage to the cell membrane, leading to a disruption of its permeability and integrity. nih.gov This is evidenced by increased uptake of crystal violet dye in treated bacteria, indicating membrane damage. nih.gov
Studies on 5,8-dihydroxy-1,4-naphthoquinone, a related compound, revealed that its antimicrobial effects, particularly against S. aureus, S. epidermidis, and C. albicans, are primarily due to membrane damage and the disruption of membrane integrity. nih.gov This disruption can lead to the leakage of essential intracellular components like proteins and DNA, and interfere with the cell's respiratory chain. nih.gov For instance, this compound caused a significant reduction in the respiratory activity of S. aureus (47%) and S. epidermidis (16%). nih.gov The lipophilicity of these compounds plays a crucial role in their ability to interact with and disrupt the lipid bilayer of bacterial membranes. nih.gov Certain structural features, such as the presence of a trifluoromethyl group, have been associated with enhanced antimicrobial potency across a spectrum of bacteria, including resistant strains. nih.gov
| Compound/Analog | Organism | Activity/Mechanism | Minimum Inhibitory Concentration (MIC) |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococci | Antistaphylococcal activity | 54.9 µM nih.gov |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Broad spectrum bacteria/mycobacteria | Active against sensitive and resistant isolates | 0.3 to 92.6 µM nih.gov |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Broad spectrum bacteria/mycobacteria | Active against sensitive and resistant isolates | 0.3 to 92.6 µM nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus | Membrane damage, respiratory chain disruption | 4 µg/mL (MIC₅₀) nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | S. epidermidis | Membrane damage, respiratory chain disruption | 2 µg/mL (MIC₅₀) nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | C. albicans | Membrane damage, DNA leakage, respiratory chain disruption | <0.6 µg/mL (MIC₅₀) nih.gov |
Antioxidant Mechanisms, focusing on Free Radical Scavenging
Analogs of Methyl 2-(1-hydroxynaphthalen-2-yl)acetate exhibit potent antioxidant properties, primarily through the mechanism of free radical scavenging. The hydroxyl group on the naphthalene (B1677914) ring is a key functional feature responsible for this activity. research-nexus.net Studies on related amidoalkyl-2-naphthol derivatives have shown that the hydroxyl (OH) bond is particularly effective at trapping free radicals, more so than nitrogen-hydrogen (NH) or carbon-hydrogen (CH) bonds. research-nexus.net
The scavenging process can occur through two primary mechanisms: hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). research-nexus.net Theoretical studies using density functional theory (DFT) have indicated that the dominant mechanism can depend on the solvent environment, with HAT being more prevalent in the gas phase and SPLET being more significant in ethanol. research-nexus.net The free radical-scavenging activities of hydroxynaphthalenones have been experimentally validated using techniques such as electron spin resonance spectroscopy. nih.gov The efficacy of these compounds as antioxidants is often comparable to that of well-known antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). research-nexus.net
| Compound/Analog | Assay | Antioxidant Activity |
| N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) | ABTS, phenanthroline, CUPRAC | Potent free radical scavenger, comparable to BHT and BHA. research-nexus.net |
| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) | DPPH radical scavenging | IC₅₀ = 37.64 ± 1.43 µM researchgate.net |
| 2-hydroxyphenyl imino naphthalen-2-ol (HIN) | H₂O₂ scavenging | IC₅₀ = 24.73 ± 0.71 µM researchgate.net |
Mechanisms of Anticancer Activity
The anticancer properties of this compound analogs are multifaceted, involving several distinct cellular mechanisms.
p53-Independent Pathways
A significant aspect of the anticancer activity of certain hydroxynaphthalene analogs is their ability to induce cell death through pathways independent of the tumor suppressor protein p53. nih.govresearchgate.netnih.gov This is particularly important for the treatment of cancers where the TP53 gene is mutated or deleted, a common occurrence in human tumors. nih.govresearchgate.netnih.gov A series of 1-hydroxynaphthalene-2-carboxanilides has been shown to be effective against human colon carcinoma cell lines that lack a functional p53 gene. nih.govnih.gov Notably, some of these compounds exhibited greater activity against p53-null cells compared to their wild-type counterparts, highlighting the p53-independent nature of their mechanism. nih.govresearchgate.netnih.gov This suggests that these compounds can bypass a common mechanism of drug resistance in cancer cells.
Mcl-1 Protein Inhibition
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with tumor progression, poor survival rates, and resistance to chemotherapy. nih.govnih.gov Consequently, Mcl-1 is a prime target for cancer drug discovery. nih.gov Analogs based on the 1-hydroxy-2-naphthoic acid and N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffolds have been developed as potent and selective inhibitors of Mcl-1. nih.govresearchgate.net
These small-molecule inhibitors bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bim and Noxa. nih.gov This displacement of pro-apoptotic partners from Mcl-1 triggers the intrinsic apoptotic cascade, leading to caspase activation, mitochondrial depolarization, and ultimately, selective cancer cell death. nih.gov The targeted inhibition of Mcl-1 has been shown to induce apoptosis in Mcl-1-dependent cancer cells and to re-sensitize them to standard chemotherapeutic agents. nih.gov
| Compound Class | Target | Mechanism of Action | Result |
| 1-hydroxy-2-naphthoic acid derivatives | Mcl-1 | Binds to BH3 groove, displaces pro-apoptotic proteins | Induces apoptosis in Mcl-1-dependent cancers nih.govresearchgate.net |
| N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 | Selective inhibition | Induces apoptosis nih.gov |
DNA Intercalation Phenomena
DNA intercalation is another mechanism through which hydroxynaphthalene analogs can exert their anticancer effects. researchgate.netnih.gov Intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.net This process can disrupt the normal structure and function of DNA, interfering with critical cellular processes such as replication and transcription. researchgate.netnih.gov
The planar aromatic naphthalene ring system is well-suited for such intercalation. This mode of action can lead to chromatin damage and the degradation of essential enzymes like RNA Polymerase II. nih.gov For some 1-hydroxynaphthalene-2-carboxanilides, their intercalating properties are believed to be a key part of their mechanism of action, contributing to their cytotoxic effects against cancer cells. researchgate.net Doxorubicin, a standard anticancer drug, is a well-known DNA intercalator that induces apoptosis, in part, through a p53-dependent pathway; however, some hydroxynaphthalene analogs achieve similar cytotoxic ends through different, p53-independent routes. nih.govresearchgate.net
Q & A
Q. What strategies are effective in optimizing reaction conditions for esterification or hydroxylation steps?
- Methodological Answer : Reactive distillation (RD) can enhance esterification efficiency. For example, kinetic modeling (Figure 2.2 in ) suggests optimizing parameters like reflux ratio and catalyst loading. For hydroxylation, use DoE to assess:
- Temperature (40–80°C)
- Solvent polarity (acetone vs. DMF)
- Reaction time (2–8 h)
Q. How can anisotropic displacement parameters in X-ray data be resolved?
- Methodological Answer : In SHELXL:
- Apply "RIGU" restraints for anisotropic displacement of non-H atoms.
- Use "ISOR" to constrain abnormally high displacement ellipsoids.
- Validate with ADPs from similar structures in the Cambridge Structural Database .
Safety and Toxicology
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
-
PPE : Wear nitrile gloves (tested for permeability) and a Type B chemical suit .
-
Exposure Mitigation : Avoid inhalation; use fume hoods with face velocity >0.5 m/s.
-
Toxicological Risks : Based on naphthalene derivatives (Table B-1, ), monitor for hepatic/renal effects in chronic exposure.
Table 2 : Key Toxicological Endpoints (Naphthalene Analogues)
Health Outcome Observed in Species Route of Exposure Hepatic Effects Rats, Mice Oral/Inhalation Renal Effects Rats Oral
Computational and Analytical Tools
Q. What computational tools predict LogP and solubility for this compound?
- Methodological Answer : Use PubChem’s calculated properties (e.g., LogD pH 5.5 = 0.92, Polar Surface Area = 52.32 Ų) . For solubility, apply the General Solubility Equation (GSE) with melting point estimates from DSC.
Q. How to analyze hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : In SHELXL, use "HTAB" to generate hydrogen-bond tables. Visualize networks with Mercury (CCDC) or ORTEP for Windows, focusing on O–H···O and C–H···π interactions .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
